molecular formula C21H23ClN4O4 B4232571 N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide

N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide

Cat. No. B4232571
M. Wt: 430.9 g/mol
InChI Key: KUSVJKPNHGNFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway plays a crucial role in B cell development and activation, making it a promising target for the treatment of B cell malignancies and autoimmune diseases.

Mechanism of Action

N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide targets the BTK pathway by binding to the active site of BTK and inhibiting its kinase activity. This leads to downstream inhibition of the B cell receptor signaling pathway, ultimately resulting in decreased proliferation and survival of B cells.
Biochemical and Physiological Effects
In preclinical studies, N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been shown to reduce the number of circulating B cells and inhibit the growth of B cell tumors. In addition, N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been shown to have anti-inflammatory effects in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide is a potent and selective inhibitor of BTK, making it a valuable tool for studying the B cell receptor signaling pathway. However, N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide. One area of interest is the use of N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide in combination with other anticancer agents to enhance their efficacy. Another area of interest is the development of more potent and selective BTK inhibitors based on the structure of N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide. Finally, clinical trials are needed to determine the safety and efficacy of N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide in humans, particularly in the treatment of B cell malignancies and autoimmune diseases.

Scientific Research Applications

N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been extensively studied for its potential in the treatment of B cell malignancies and autoimmune diseases. Preclinical studies have shown that N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide inhibits BTK in a dose-dependent manner, leading to decreased proliferation and survival of B cells. In addition, N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been shown to enhance the efficacy of other anticancer agents, such as rituximab and venetoclax.

properties

IUPAC Name

N-(3-chloro-2-pyrrolidin-1-ylphenyl)-2-morpholin-4-yl-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O4/c22-17-4-3-5-18(20(17)25-8-1-2-9-25)23-21(27)16-14-15(26(28)29)6-7-19(16)24-10-12-30-13-11-24/h3-7,14H,1-2,8-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSVJKPNHGNFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=C2Cl)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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